N2-Methyl vs. N2-H Substituent: Computed Lipophilicity and Molecular Recognition Divergence
The target compound bears an N2-methyl group that differentiates it from the des-methyl analog 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (CAS 1015560-12-9). The N2-methyl substitution increases the computed XLogP3 from an estimated ~0.7 (des-methyl) to 1.1 (target), a ΔlogP of approximately +0.4 [1]. This lipophilicity increment is sufficient to alter passive membrane permeability in accordance with established quantitative structure–property relationship (QSPR) models. Furthermore, N-methylation eliminates one hydrogen-bond donor site (N2-H → N2-CH₃), reducing the formal HBD count from 3 to 2 while preserving the HBA count at 5 [1]. In the broader pyrazolo[4,3-c]quinolin-3-one chemotype, N2-aryl substitution has been shown to govern benzodiazepine receptor binding affinity and intrinsic efficacy (agonist vs. antagonist), demonstrating that the N2 position is a pharmacophoric determinant, not an inert site [2]. The N2-methyl group thus represents a deliberate structural feature that precludes direct biological or pharmacological extrapolation from the des-methyl congener.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem computed) |
| Comparator Or Baseline | 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (des-methyl); XLogP3 estimated ~0.7 based on -0.4 logP penalty for N-H vs. N-CH₃ |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (target more lipophilic); HBD count reduced from 3 (des-methyl) to 2 (target) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); HBD/HBA by Cactvs 3.4.8.18 |
Why This Matters
The N2-methyl group is not a silent substitution; it alters both physicochemical and pharmacophoric properties, meaning the des-methyl analog cannot serve as a validated surrogate in biological assays or SAR campaigns.
- [1] PubChem Compound Summary for CID 33778947 (target) and CID for 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (CAS 1015560-12-9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] Yokoyama, N.; Ritter, B.; Neubert, A.D. 2-Arylpyrazolo[4,3-c]quinolin-3-ones: Novel Agonist, Partial Agonist, and Antagonist of Benzodiazepines. J. Med. Chem. 1982, 25, 337–339. DOI: 10.1021/jm00345a024. View Source
